

Application Note: Enzymatic Hydrolysis of Z-His-Ala-OH

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Compound of Interest

Compound Name: Z-His-Ala-OH

CAS No.: 13056-38-7

Cat. No.: B079664

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Introduction & Principle

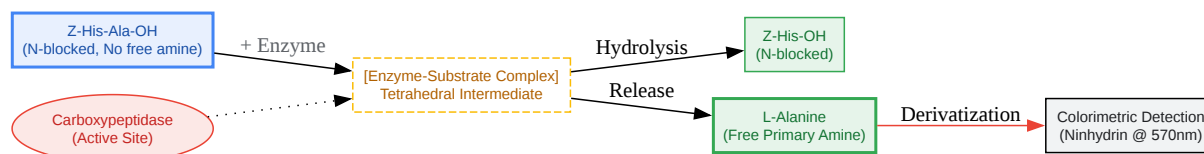
The synthetic peptide N-benzyloxycarbonyl-L-histidyl-L-alanine (**Z-His-Ala-OH**) serves as a specific substrate for determining the activity and specificity of carboxypeptidases. Unlike simple esters (e.g., Hippuryl-Phe), this amide substrate mimics the natural peptide bond more closely, providing rigorous kinetic data regarding the enzyme's S1' subsite specificity.

The enzymatic hydrolysis proceeds via the cleavage of the C-terminal peptide bond, releasing L-Alanine and the N-blocked residue Z-L-Histidine. Because the substrate is N-blocked (Z-group), it possesses no free primary amine. The reaction is monitored by quantifying the liberation of the free

-amino group of L-Alanine using a colorimetric reagent (Ninhydrin or TNBS).

Reaction Mechanism

The enzyme acts as a hydrolase, attacking the scissile peptide bond between Histidine and Alanine.



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Caption: Schematic representation of the enzymatic hydrolysis of **Z-His-Ala-OH**. The assay relies on the specific detection of the released L-Alanine.

Materials & Reagents

A. Substrate Preparation[1][2][3][4]

- Substrate: **Z-His-Ala-OH** (MW: ~374.4 g/mol).[1]
- Solvent: Dimethyl sulfoxide (DMSO) or Methanol (HPLC grade).
- Stock Solution (20 mM): Dissolve 7.5 mg of **Z-His-Ala-OH** in 1.0 mL of DMSO. Store at -20°C.

B. Buffers (Enzyme Dependent)

- For Carboxypeptidase A (CPA): 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.
- For Acid Carboxypeptidases (e.g., CPY): 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5.
- Note: Some metalloproteases require cofactors (Zn^{2+} or Co^{2+}). Add 1 mM $ZnCl_2$ if working with apo-enzymes.

C. Detection Reagents (Ninhydrin Method)

- Ninhydrin Reagent: 2% (w/v) Ninhydrin in ethanol/water.
- Stopping Solution: 10% Trichloroacetic acid (TCA) or 0.2 M Citrate buffer (pH 2.2) to quench the reaction.

Experimental Protocol

Phase 1: Assay Setup

This protocol describes a discontinuous (endpoint) assay.

- Equilibration: Pre-heat the Buffer and Enzyme solution to the reaction temperature (usually 25°C or 37°C).
- Reaction Mix Preparation: Prepare 1.5 mL microcentrifuge tubes as follows:

Component	Test Sample (µL)	Blank (µL)	Standard (µL)
Buffer (pH 7.5 or 5.5)	400	400	400
Z-His-Ala-OH Stock	50	50	0
L-Alanine Standard	0	0	50
Water / Solvent	0	50	0
Enzyme Solution	50	0	0

- Critical Step: Add the Enzyme last to initiate the reaction. For the Blank, add the enzyme after the Stopping Solution (Step 4).

Phase 2: Incubation & Quenching

- Incubation: Incubate the mixture at the defined temperature (e.g., 37°C) for 15–60 minutes.
 - Optimization: Ensure <10% substrate hydrolysis to maintain initial rate conditions.
- Termination: Stop the reaction by adding 500 µL of Stopping Solution (10% TCA). Vortex vigorously.
 - For Blank: Add Stopping Solution first, then add the Enzyme.

Phase 3: Colorimetric Detection (Ninhydrin)

- Clarification: Centrifuge at 10,000 x g for 5 minutes to remove precipitated protein (if any).

- Derivatization:
 - Transfer 200 μ L of the supernatant to a glass test tube.
 - Add 1.0 mL of Ninhydrin Reagent.
 - Heat in a boiling water bath (100°C) for 15 minutes. A purple color (Ruhemann's purple) indicates the presence of free Alanine.
- Measurement: Cool tubes rapidly in ice water. Add 2.0 mL of 50% Ethanol to dilute. Read Absorbance at 570 nm.

Data Analysis & Calculation

A. Standard Curve Construction

Prepare a serial dilution of L-Alanine (0.1 mM to 2.0 mM). Plot Absorbance (570 nm) vs. Concentration (μ mol/mL). Determine the slope (Extinction Coefficient,).

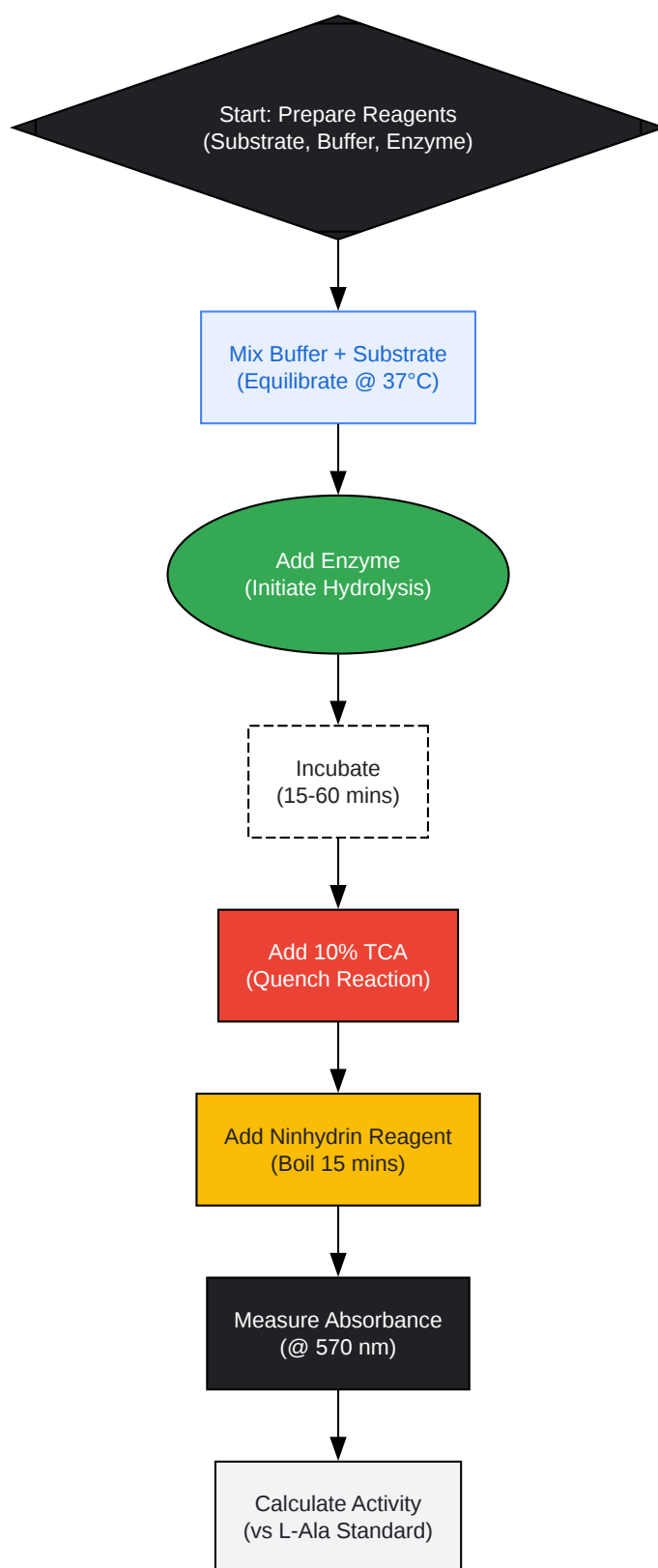
B. Activity Calculation

Calculate the enzymatic activity using the following formula:

- : Absorbance of Test - Absorbance of Blank.
- : Total volume of reaction (mL).
- : Dilution factor (if supernatant was diluted).
- : Slope of L-Ala standard curve (Abs/ μ mol).
- : Incubation time (minutes).
- : Volume of enzyme added (mL).

Unit Definition: One unit (U) is defined as the amount of enzyme required to release 1.0 μ mol of L-Alanine per minute under assay conditions.

Workflow Diagram



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Caption: Step-by-step workflow for the **Z-His-Ala-OH** enzymatic assay using Ninhydrin detection.

Troubleshooting & Optimization

Issue	Possible Cause	Corrective Action
High Blank Absorbance	Contaminated reagents or spontaneous hydrolysis.	Prepare fresh substrate stock; ensure buffers are amine-free (avoid Tris if using high-sensitivity amine assays, use Phosphate/Borate).
Low Signal	Enzyme inactive or incorrect pH.	Check pH optima (CPA: 7.5, CPY: 5.5). Ensure Zn ²⁺ is present for metalloproteases.
Precipitation	Substrate insolubility.	Increase DMSO concentration in stock; do not exceed 5% DMSO in final reaction.
Non-Linear Rate	Substrate depletion (>10% hydrolysis).	Reduce incubation time or enzyme concentration.

References

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Sources

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